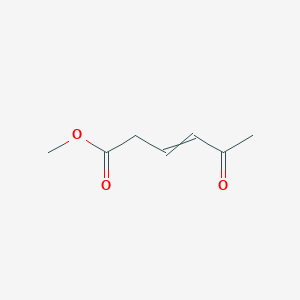

Methyl 5-oxohex-3-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

118355-42-3 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

methyl 5-oxohex-3-enoate |

InChI |

InChI=1S/C7H10O3/c1-6(8)4-3-5-7(9)10-2/h3-4H,5H2,1-2H3 |

InChI Key |

TZCPYJIJVAGLQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CCC(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 5 Oxohex 3 Enoate

Esterification Approaches and Optimization

The direct esterification of the corresponding carboxylic acid, 5-oxohex-3-enoic acid, in the presence of methanol (B129727) is a fundamental approach to obtaining methyl 5-oxohex-3-enoate. The most common method for this transformation is the Fischer esterification, which is an acid-catalyzed equilibrium process. nih.govmasterorganicchemistry.com

Optimization of Fischer esterification focuses on shifting the equilibrium towards the product side. This can be achieved by using a large excess of the alcohol (methanol) or by removing water as it is formed. masterorganicchemistry.com While effective, the use of a large excess of one reagent may not be atom-economical for large-scale synthesis.

Modern optimization strategies often employ heterogeneous solid acid catalysts to simplify product isolation and catalyst recovery. mdpi.com For instance, zirconium-based solid acids have shown high activity in the esterification of various benzoic acids with methanol. mdpi.com A hypothetical optimized process for the synthesis of this compound could involve passing a solution of 5-oxohex-3-enoic acid in methanol through a heated column packed with a solid acid catalyst like a titanium-zirconium oxide. This approach would allow for continuous production and easy separation of the product from the catalyst.

Key parameters for optimization include reaction temperature, catalyst concentration, and the molar ratio of alcohol to carboxylic acid. researchgate.net For unsaturated systems like 5-oxohex-3-enoic acid, milder reaction conditions and careful catalyst selection are crucial to avoid potential side reactions such as isomerization or polymerization. nih.gov

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| Catalyst | Increases the rate of reaction by protonating the carbonyl oxygen. | Use of solid acid catalysts for ease of separation and recyclability. |

| Temperature | Affects the reaction rate and equilibrium position. | Balancing rate enhancement with the prevention of side reactions. |

| Reactant Ratio | Shifts the equilibrium towards the product. | Using an excess of methanol or removing water. |

Claisen Condensation Routes to β-Keto Esters

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters through the reaction of two ester molecules in the presence of a strong base. libretexts.orglibretexts.org However, the direct synthesis of this compound via a standard Claisen condensation is not feasible due to its γ,δ-unsaturated nature. The classic Claisen condensation forms a carbon-carbon bond at the α-position of one ester and the carbonyl carbon of another, resulting in a saturated β-keto ester. libretexts.org

To synthesize a γ,δ-unsaturated β-keto ester like this compound, a modified approach or a different type of condensation reaction is necessary. A crossed Claisen condensation, where one of the esters has no α-hydrogens, could be envisioned, but careful selection of substrates would be required to achieve the desired carbon skeleton. libretexts.org

A more plausible approach involves the C-H insertion of a diazoester into an α,β-unsaturated aldehyde. nih.gov For example, the reaction of ethyl diazoacetate with an α,β-unsaturated aldehyde in the presence of a catalyst like niobium chloride has been used to prepare a library of γ,δ-unsaturated β-keto esters. nih.gov This methodology could be adapted for the synthesis of this compound.

Another strategy could involve a vinylogous Claisen condensation, where the enolate of a ketone attacks an ester. While not a direct route to the target molecule, such principles of extending conjugation can be applied in designing a synthetic pathway.

| Reaction Type | Applicability to this compound | Key Features |

|---|---|---|

| Classic Claisen Condensation | Not directly applicable | Forms saturated β-keto esters. libretexts.org |

| Crossed Claisen Condensation | Potentially applicable with specific substrates | Requires one non-enolizable ester. libretexts.org |

| C-H Insertion of Diazoester | Applicable | Reacts with α,β-unsaturated aldehydes to form γ,δ-unsaturated β-keto esters. nih.gov |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis, offering powerful tools for the preparation of complex molecules like this compound.

Enzymatic Reduction Strategies for Related Keto Esters

While not a direct synthesis of the target molecule, the enzymatic reduction of the keto group in β-keto esters is a well-established method for producing chiral hydroxy esters, which are valuable synthetic intermediates. acs.org Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high stereoselectivity. acs.org

The reduction of β,δ-diketo esters has been shown to yield various stereoisomers of δ-hydroxy-β-keto esters and β,δ-dihydroxy esters with high enantio- and diastereomeric excess. acs.org This demonstrates the potential for regioselective and stereoselective reduction of dicarbonyl compounds. Should a precursor to this compound contain an additional keto group, enzymatic reduction could be a viable strategy for introducing chirality.

Stereoselective Biocatalytic Transformations

The direct stereoselective synthesis of chiral γ,δ-unsaturated β-keto esters is a more direct application of biocatalysis. An iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters via dynamic kinetic resolution has been developed to produce functionalized chiral allylic alcohols with high enantioselectivity. nih.gov This highlights the potential for metal-catalysis to be combined with resolution techniques to access chiral building blocks.

Furthermore, enzymatic C-H amidation has been used to create β-, γ-, and δ-lactam rings with high enantioselectivity, showcasing the power of enzymes to control both regio- and stereoselectivity in complex transformations. escholarship.org While this is not a direct synthesis of the target molecule, it illustrates the capability of engineered enzymes to perform highly selective reactions on complex substrates.

Palladium-Catalyzed and Other Metal-Mediated Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be applied to the synthesis of complex molecules like this compound.

One potential strategy is the palladium-catalyzed γ-arylation of β,γ-unsaturated ketones, which demonstrates the ability to functionalize the γ-position of an unsaturated carbonyl system. researchgate.net A similar approach could be envisioned for the introduction of the methyl group at the 5-position of a suitable precursor.

The Heck reaction, which couples an unsaturated halide with an alkene, is another viable palladium-catalyzed method. organic-chemistry.org A precursor to this compound could potentially be synthesized by coupling a vinyl halide with an appropriate alkene. For example, the synthesis of methyl (E)-3-(5-amino-2,4-dimethoxyphenyl)acrylate has been achieved via a palladium(II)-catalyzed Heck reaction. researchgate.net

Additionally, palladium-catalyzed decarboxylation-allylation of allyl β-keto carboxylates can generate γ,δ-unsaturated methyl ketones. nih.gov This type of reaction, which proceeds through a palladium enolate intermediate, could be adapted to construct the core structure of this compound.

| Reaction | Description | Potential Application |

|---|---|---|

| Heck Reaction | Coupling of an unsaturated halide with an alkene. organic-chemistry.org | Formation of the carbon skeleton. |

| γ-Arylation | Functionalization at the γ-position of an unsaturated ketone. researchgate.net | Introduction of substituents. |

| Decarboxylation-Allylation | Formation of γ,δ-unsaturated ketones from allyl β-keto carboxylates. nih.gov | Construction of the core structure. |

Continuous Flow Synthesis Techniques for Scalability and Efficiency

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including improved safety, scalability, and efficiency. nih.govacs.org These techniques are particularly well-suited for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. wiley-vch.de

The synthesis of esters, including the reduction of esters to aldehydes, has been successfully implemented in continuous flow systems. researchgate.net Flow reactors allow for excellent control over temperature and residence time, which can lead to higher selectivity and yields compared to batch processes. wiley-vch.de For example, cryogenic flow chemistry has been used for the reduction of an ester with DIBAL-H in the synthesis of eribulin (B193375) mesylate. wiley-vch.de

The Claisen condensation has also been adapted to a continuous process, allowing the reaction to be performed at higher temperatures than in batch with good yields and purity. google.com This demonstrates the potential for synthesizing β-keto esters in a scalable and efficient manner.

A continuous flow setup for the synthesis of this compound could involve multiple steps in a single, uninterrupted process. For example, the esterification of 5-oxohex-3-enoic acid could be performed in a packed-bed reactor containing a solid acid catalyst, followed by in-line purification to yield the final product. This approach would minimize handling of intermediates and allow for automated, continuous production. acs.org The improved mixing and heat transfer in flow reactors can also lead to faster reaction times and higher throughput. nih.gov

Stereoselective and Asymmetric Synthesis Strategies

The development of synthetic routes that afford specific stereoisomers of a target molecule is of paramount importance, particularly in the synthesis of biologically active compounds and complex natural products. For a molecule like this compound, which contains a prochiral center and a double bond that can exist as E/Z isomers, stereoselective and asymmetric synthesis are key to accessing enantiomerically pure forms. While specific literature on the asymmetric synthesis of this compound is nascent, several advanced strategies employed for analogous γ,δ-unsaturated β-ketoesters can be extrapolated.

One promising approach is organocatalytic asymmetric peroxidation . This methodology has been successfully applied to γ,δ-unsaturated β-keto esters using cinchona-derived organocatalysts. nih.gov The resulting δ-peroxy-β-keto esters can be obtained in high enantiomeric ratios and subsequently reduced to chiral δ-hydroxy-β-keto esters, which are valuable precursors. nih.gov This strategy opens a pathway to chiral 1,2-dioxolanes, a motif present in many bioactive natural products. nih.gov

Another powerful technique is the sequential iridium-catalyzed asymmetric allylic alkylation followed by a Cope rearrangement . This method allows for the enantioselective γ-alkylation of α,β-unsaturated ketoesters. nih.gov The initial iridium-catalyzed reaction establishes a chiral center with high regio- and enantioselectivity, which is then transferred to the γ-position via a thermal Cope rearrangement. nih.gov This strategy provides a general route to γ-functionalized unsaturated carbonyl compounds.

Dynamic kinetic resolution (DKR) represents another sophisticated approach. For instance, the DKR of β-aryl α-keto esters has been achieved using a specially designed (arene)RuCl(monosulfonamide) transfer hydrogenation catalyst. unc.edu This process can generate three contiguous stereocenters with high diastereoselectivity through a reduction and subsequent lactonization sequence. unc.edu While applied to a different class of keto esters, the principles of DKR could be adapted for the synthesis of chiral derivatives of this compound.

The table below summarizes these advanced stereoselective strategies applicable to the synthesis of chiral γ,δ-unsaturated β-ketoesters.

| Strategy | Catalyst/Reagent Type | Key Transformation | Potential Application to this compound |

| Organocatalytic Asymmetric Peroxidation | Cinchona-derived organocatalysts | Asymmetric peroxidation of the γ,δ-double bond | Synthesis of chiral δ-hydroxy or δ-peroxy derivatives. nih.gov |

| Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement | Iridium complexes with chiral phosphoramidite (B1245037) ligands | Enantioselective introduction of a substituent at the γ-position. nih.gov | Synthesis of γ-substituted analogs with high enantiopurity. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Ruthenium-based transfer hydrogenation catalysts | Asymmetric reduction of a racemic keto ester. unc.edu | Access to enantiomerically enriched building blocks from a racemic mixture. unc.edu |

Novel Reagents and Catalysts in this compound Synthesis and Analogues

The innovation in synthetic methodologies is often driven by the discovery and application of novel reagents and catalysts. The synthesis of this compound and its analogues can benefit significantly from recent advancements in catalysis, including organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. For the synthesis of γ,δ-unsaturated β-keto esters, cinchona-derived organocatalysts have proven effective in promoting asymmetric peroxidations. nih.gov These catalysts, derived from natural alkaloids, offer a metal-free alternative for inducing chirality. Furthermore, N-heterocyclic carbenes (NHCs) have been utilized in the enantioselective synthesis of γ-keto-β-silyl esters and amides through a formal [4 + 2] annulation followed by ring-opening. organic-chemistry.org

Transition-metal catalysis offers a broad spectrum of reactivity for the synthesis of unsaturated ketoesters. Chiral rhodium carboxylato complexes, in combination with chiral phosphine (B1218219) ligands, have been investigated for asymmetric hydrogenation reactions. ias.ac.in These systems exhibit diastereomeric interactions that can influence both the rate and enantioselectivity of the hydrogenation. Iridium catalysts, particularly those with chiral spiro-P,N-ligands, have shown excellent activity and enantioselectivity in the asymmetric hydrogenation of various unsaturated carboxylic acids and ketones. acs.orgbohrium.com Rhodium-catalyzed asymmetric hydrogenation using ligands like ZhaoPhos has also been effective for exocyclic α,β-unsaturated carbonyl compounds, where hydrogen bonding between the substrate and catalyst plays a crucial role. rsc.org A concise enantioselective synthesis of a related compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, was achieved via asymmetric hydrogenation using a rhodium Me-DuPHOS catalyst. researchgate.net

Biocatalysis provides an environmentally benign and highly selective approach to chiral compounds. Enzyme-catalyzed enantioselective reductions of ketones and β-keto esters are well-established methods for producing enantiopure alcohols. nih.gov For instance, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters. nih.gov Lipases are also widely used for the kinetic resolution of racemic esters and alcohols through enantioselective hydrolysis or acylation. unipd.it The dynamic kinetic resolution of β-amino-α-keto esters has been achieved using enzymatic catalysis. nih.gov

The following table provides an overview of novel reagents and catalysts applicable to the synthesis of this compound and its analogues.

| Catalyst/Reagent Class | Specific Example(s) | Application in Synthesis of Ketoesters |

| Organocatalysts | Cinchona-derived catalysts nih.gov | Asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov |

| N-Heterocyclic Carbenes (NHCs) organic-chemistry.org | Enantioselective synthesis of γ-keto-β-silyl esters. organic-chemistry.org | |

| Transition-Metal Catalysts | Chiral Rhodium Carboxylates ias.ac.in | Asymmetric hydrogenation of unsaturated esters. ias.ac.in |

| Iridium-Spiro-P,N-Ligand Complexes bohrium.com | Asymmetric hydrogenation of unsaturated carboxylic acids and ketones. acs.orgbohrium.com | |

| Rhodium/ZhaoPhos rsc.org | Asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyls. rsc.org | |

| Rhodium/Me-DuPHOS researchgate.net | Asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. researchgate.net | |

| Biocatalysts | (S)-1-phenylethanol dehydrogenase (PEDH) nih.gov | Asymmetric reduction of β-keto esters. nih.gov |

| Lipases unipd.it | Kinetic resolution of racemic esters. unipd.it |

Chemical Reactivity and Transformations of Methyl 5 Oxohex 3 Enoate

Electrophilic and Nucleophilic Reactions of the α,β-Unsaturated Keto Ester Moiety

The conjugated system in methyl 5-oxohex-3-enoate is susceptible to both nucleophilic attack at the carbonyl carbon (1,2-addition) and conjugate addition at the β-carbon (1,4-addition or Michael addition). The regioselectivity of these reactions is influenced by the nature of the nucleophile and the reaction conditions.

The ketone carbonyl group in this compound is an electrophilic center that can undergo nucleophilic addition. Hard nucleophiles, such as Grignard reagents and organolithium compounds, typically favor direct attack at the carbonyl carbon. This reaction proceeds through a tetrahedral intermediate to form a tertiary alcohol upon acidic workup.

Table 1: Examples of Nucleophilic Addition at the Carbonyl Carbon (Note: Specific examples for this compound are limited; these represent typical reactions for α,β-unsaturated ketones.)

| Nucleophile | Reagent | Product Type |

| Alkyl group | CH₃MgBr | Tertiary alcohol |

| Phenyl group | PhLi | Tertiary alcohol |

| Hydride | LiAlH₄ | Allylic alcohol |

The Wittig reaction provides another avenue for transformation at the carbonyl group, converting it into a carbon-carbon double bond. wikipedia.org This reaction involves a phosphonium (B103445) ylide and is a reliable method for olefination. organic-chemistry.orgtcichemicals.com

Soft nucleophiles, such as enamines, cuprates (Gilman reagents), thiols, and amines, preferentially attack the β-carbon of the α,β-unsaturated system in a conjugate or Michael addition. organicreactions.orgchem-station.com This reaction proceeds via an enolate intermediate, which is then protonated to yield the 1,4-adduct.

The Robinson annulation is a powerful synthetic tool that commences with a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.orgfiveable.memasterorganicchemistry.comyoutube.comopenstax.org While specific applications with this compound are not extensively documented, its structure makes it a potential substrate for such transformations.

Table 2: Examples of Conjugate Addition Reactions (Note: These are representative examples for α,β-unsaturated carbonyl compounds.)

| Nucleophile | Reagent Example | Product Type |

| Enolate | Diethyl malonate / Base | 1,5-Dicarbonyl compound |

| Amine | Piperidine | β-Amino ketone |

| Thiol | Thiophenol | β-Thioether ketone |

| Cuprate | (CH₃)₂CuLi | β-Alkylated ketone |

Oxidative Transformations

The carbon-carbon double bond in this compound is susceptible to various oxidative transformations. Epoxidation, the formation of an epoxide, can be achieved using peroxy acids like meta-chloroperbenzoic acid (m-CPBA). ic.ac.uk However, for electron-deficient alkenes such as α,β-unsaturated esters, epoxidation can also be carried out under basic conditions using hydrogen peroxide, proceeding through a conjugate addition of the hydroperoxide anion. ic.ac.uk

Dihydroxylation, the conversion of the alkene to a vicinal diol, can be accomplished using reagents like osmium tetroxide (in catalytic amounts with a co-oxidant) or potassium permanganate. wikipedia.org These reactions can often be performed with high stereoselectivity. rsc.org Ozonolysis is a more drastic oxidative transformation that cleaves the double bond, yielding carbonyl compounds. rsc.orgresearchgate.netrsc.orgwikipedia.orggoogle.com The nature of the products formed depends on the work-up conditions.

Table 3: Oxidative Transformations of the Alkene Moiety

| Reaction | Reagent(s) | Functional Group Formed |

| Epoxidation | m-CPBA or H₂O₂/NaOH | Epoxide |

| syn-Dihydroxylation | OsO₄ (catalytic), NMO | Vicinal diol |

| Oxidative Cleavage | 1. O₃; 2. Oxidative work-up (e.g., H₂O₂) | Carboxylic acids/ketones |

| Oxidative Cleavage | 1. O₃; 2. Reductive work-up (e.g., Zn/H₂O) | Aldehydes/ketones |

Reductive Transformations

The reduction of this compound can be directed towards the carbonyl group, the carbon-carbon double bond, or both, depending on the reducing agent and reaction conditions.

Catalytic hydrogenation, typically employing hydrogen gas with a metal catalyst (e.g., Pd/C, PtO₂), will generally reduce both the alkene and the ketone, leading to the corresponding saturated alcohol. Selective reduction of the carbon-carbon double bond can sometimes be achieved under specific catalytic conditions.

Chemoselective reduction of the carbonyl group in the presence of the alkene is possible using certain hydride reagents. The Luche reduction, which utilizes sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is a well-established method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. tcichemicals.comchem-station.comwikipedia.orgthermofisher.comtcichemicals.com Standard sodium borohydride reductions can sometimes lead to mixtures of 1,2- and 1,4-reduction products. cdnsciencepub.comrushim.rumasterorganicchemistry.com

Table 4: Reductive Transformations

| Reaction | Reagent(s) | Major Product |

| Full Reduction | H₂, Pd/C | Saturated alcohol |

| Carbonyl Reduction | NaBH₄, CeCl₃ (Luche Reduction) | Allylic alcohol |

| Conjugate Reduction | (Specific methods required) | Saturated ketone |

Substitution Reactions

The α-protons of the keto group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in substitution reactions, most commonly alkylation or halogenation at the α-carbon. For β-keto esters, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or bromodimethylsulfonium bromide. organic-chemistry.orgacs.orgtum.dechemicalforums.comorganic-chemistry.org These α-halo ketones are versatile intermediates in organic synthesis.

Rearrangement Reactions

While not extensively reported for this compound itself, the divinyl ketone substructure that could be formed from it or a related precursor is a key component in the Nazarov cyclization. wikipedia.orgorganicreactions.orgthermofisher.comnih.gov This reaction, typically promoted by a Lewis acid or protic acid, is a 4π-electrocyclic ring closure that forms a cyclopentenone. wikipedia.org

Another potential transformation is the Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. nrochemistry.comthieme-connect.comacs.orgwikipedia.orgscripps.edu The alkene moiety in this compound could potentially participate in such a reaction.

Cycloaddition and Annulation Reactions

The unsaturated nature of this compound allows it to participate in cycloaddition and annulation reactions to construct new ring systems.

Cycloaddition Reactions: The electron-deficient double bond in α,β-unsaturated carbonyl compounds makes them effective dienophiles in Diels-Alder [4+2] cycloaddition reactions. While this compound is a γ,δ-unsaturated ester, its α,β-unsaturated isomer, or related compounds like methyl 2-oxobut-3-enoate, can act as potent dienophiles. The reaction of such α-ketoesters with a conjugated diene provides a direct route to functionalized cyclohexene (B86901) derivatives. Additionally, the carbonyl group itself can participate in hetero-Diels-Alder reactions. Other cycloadditions, such as [3+2] cycloadditions with nitrones, are also known for α,β-unsaturated esters, leading to the formation of five-membered heterocyclic rings.

Annulation Reactions: Annulation is a process in which a new ring is formed onto a pre-existing molecule. The Robinson annulation is a classic example, combining a Michael addition with an intramolecular aldol condensation to form a six-membered ring. In principle, the enolate of this compound (formed by deprotonation at C-6) could act as a Michael donor, adding to an α,β-unsaturated ketone (a Michael acceptor). The resulting 1,5-dicarbonyl intermediate could then undergo an intramolecular aldol condensation to yield a cyclohexenone derivative.

Intermolecular and Intramolecular Cyclization Pathways

The dual functionality of this compound provides opportunities for various cyclization reactions, leading to cyclic ketones, lactones, and other carbocyclic or heterocyclic structures.

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones. The classic reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone. The key intermediate is a pentadienyl cation, which undergoes cyclization to form an oxyallyl cation, followed by elimination and tautomerization to give the cyclopentenone product.

Although this compound is not a divinyl ketone, related substrates can be coaxed to undergo this transformation. For instance, allyl vinyl ketones can isomerize in situ under acidic conditions to form the requisite divinyl ketone substrate. Furthermore, variants such as the iso-Nazarov cyclization are known for α-β, γ-δ unsaturated ketones, which are structurally analogous to the target molecule. This suggests that under strong acid catalysis, this compound or its derivatives could potentially isomerize to a conjugated system that is primed for electrocyclization.

Radical cyclizations are a versatile method for forming five- and six-membered rings. For a substrate like this compound, a radical could be generated at various positions, followed by intramolecular addition to the double bond. For instance, a radical generated at the C-6 position (α to the ester) would be expected to undergo a 5-exo-trig cyclization, which is generally a kinetically favored process.

Kinetic studies on related systems, such as the 1-methoxy-6,6-diphenyl-5-hexenyl radical, provide insight into the rates of these processes. The 5-exo cyclization of this radical occurs with a rate constant (k_c) of 3.8 x 10⁷ s⁻¹ at 25°C. In contrast, the analogous 6-exo cyclization of the 1-methoxy-7,7-diphenyl-6-heptenyl radical is roughly two orders of magnitude slower, with a rate constant of 1.5 x 10⁵ s⁻¹ at 25°C. This data highlights the general preference for 5-exo cyclizations in hexenyl-type radicals.

| Radical System | Cyclization Mode | Rate Constant (k_c) at 25°C (s⁻¹) |

| 1-methoxy-6,6-diphenyl-5-hexenyl | 5-exo | 3.8 x 10⁷ |

| 1-methoxy-7,7-diphenyl-6-heptenyl | 6-exo | 1.5 x 10⁵ |

This table presents comparative rate constants for 5-exo versus 6-exo radical cyclizations in related systems, based on kinetic data.

Derivatization via Ester Hydrolysis and Further Functionalization

The ester functionality in this compound serves as a key site for derivatization. The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens avenues for further functionalization. This reaction is typically carried out under basic or acidic conditions.

Under basic conditions, using a reagent such as sodium hydroxide (B78521) in a water/methanol (B129727) mixture, the ester is saponified to yield the carboxylate salt. Subsequent acidification then provides the free carboxylic acid, 5-oxohex-3-enoic acid. This carboxylic acid is a versatile intermediate that can be converted into a variety of other functional groups.

For instance, the carboxylic acid can be transformed into an acyl chloride by treatment with thionyl chloride or oxalyl chloride. This acyl chloride is a highly reactive species that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines to form amides, alcohols to form different esters, and organometallic reagents.

Furthermore, the carboxylic acid can participate in coupling reactions, such as peptide couplings, when activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This allows for the formation of amide bonds with amino acids or other amine-containing molecules.

The table below summarizes the potential derivatization pathways following ester hydrolysis.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | 5-Oxohex-3-enoic acid | Ester to Carboxylic Acid |

| 5-Oxohex-3-enoic acid | SOCl₂ or (COCl)₂ | 5-Oxohex-3-enoyl chloride | Carboxylic Acid to Acyl Chloride |

| 5-Oxohex-3-enoyl chloride | R-NH₂ (Amine) | N-substituted-5-oxohex-3-enamide | Acyl Chloride to Amide |

| 5-Oxohex-3-enoyl chloride | R-OH (Alcohol) | Alkyl 5-oxohex-3-enoate | Acyl Chloride to Ester |

| 5-Oxohex-3-enoic acid | R-NH₂, DCC/EDC | N-substituted-5-oxohex-3-enamide | Carboxylic Acid to Amide (Coupling) |

Acid-Catalyzed Reactions

The presence of multiple functional groups in this compound, including a ketone, an α,β-unsaturated ester, allows for a range of acid-catalyzed reactions. These reactions can lead to intramolecular cyclization or additions to the carbon-carbon double bond.

One potential acid-catalyzed intramolecular reaction is the Nazarov cyclization. Protonation of the ketone carbonyl group can lead to the formation of a pentadienyl cation intermediate, which can then undergo an electrocyclic reaction to form a five-membered ring. This would result in the formation of a cyclopentenone derivative. The reaction is typically promoted by strong protic or Lewis acids.

Another possibility is an intramolecular Michael addition. Under acidic conditions, the enol form of the ketone could act as a nucleophile and add to the β-position of the unsaturated ester, leading to the formation of a cyclic product. The feasibility of this reaction would depend on the stereochemical and energetic factors of the transition state.

Furthermore, in the presence of an acid catalyst and a suitable nucleophile, such as an alcohol or water, conjugate addition to the α,β-unsaturated system can occur. Protonation of the carbonyl oxygen of the ester group activates the double bond towards nucleophilic attack at the β-position.

The following table outlines some potential acid-catalyzed reactions of this compound.

| Reaction Type | Catalyst | Potential Product | Key Intermediate |

| Intramolecular Nazarov Cyclization | H⁺ or Lewis Acid | Cyclopentenone derivative | Pentadienyl cation |

| Intramolecular Michael Addition | H⁺ | Cyclic keto-ester | Enol of the ketone |

| Conjugate Addition | H⁺, Nu-H | Methyl 3-(nucleophil)-5-oxohexanoate | Activated α,β-unsaturated system |

Photoisomerization Reactions

The α,β-unsaturated system in this compound is susceptible to photoisomerization reactions upon irradiation with ultraviolet (UV) light. The most common photochemical reaction for acyclic α,β-unsaturated carbonyl compounds is E/Z (cis/trans) isomerization around the carbon-carbon double bond. magadhmahilacollege.org This process typically involves the excitation of the molecule to a triplet π-π* excited state. magadhmahilacollege.org

Upon absorption of a photon, the molecule is promoted to an excited electronic state where the rotational barrier around the double bond is significantly reduced, allowing for isomerization. The ratio of the E and Z isomers at the photostationary state depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

In addition to E/Z isomerization, other photochemical transformations can occur, although they are generally less common for acyclic enones. These can include [2+2] cycloadditions, either intramolecularly if the geometry is favorable, or intermolecularly to form dimers or adducts with other alkenes. magadhmahilacollege.org Intramolecular hydrogen abstraction from the γ-carbon by the excited carbonyl oxygen (a Norrish Type II reaction) is also a possibility, which could lead to cyclization or fragmentation products. magadhmahilacollege.org

The table below summarizes the primary photoisomerization reaction for this compound.

| Reaction Type | Conditions | Product | Description |

| E/Z Isomerization | UV irradiation | Methyl (Z)-5-oxohex-3-enoate | Reversible isomerization around the C3-C4 double bond. magadhmahilacollege.org |

Mechanistic Investigations of Reactions Involving Methyl 5 Oxohex 3 Enoate

Elucidation of Reaction Pathways and Transition States

While specific computational studies on the reaction pathways and transition states of methyl 5-oxohex-3-enoate are not extensively documented in publicly available literature, its reactivity can be understood through the well-established principles of conjugate addition reactions. The primary reaction pathway for this substrate involves the nucleophilic attack at the β-carbon (C4), which is rendered electrophilic by the electron-withdrawing effects of both the ketone and the ester groups through resonance. This is a classic example of a Michael addition reaction. nih.govlibretexts.orgwikipedia.org

The reaction mechanism proceeds via a two-step process. Initially, a nucleophile adds to the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.orglibretexts.org The negative charge is delocalized over the oxygen atom of the carbonyl group and the α-carbon. nih.gov This enolate intermediate is a key species that dictates the stereochemical outcome of the reaction. The subsequent step involves the protonation of this enolate, typically at the α-carbon, to yield the final saturated product. libretexts.org

Transition state calculations for analogous systems suggest that the approach of the nucleophile to the β-carbon is the rate-determining step. The geometry of the transition state is influenced by steric and electronic factors of both the substrate and the nucleophile. Computational studies on similar α,β-unsaturated systems have been employed to model the energies of these transition states, providing insights into the reaction kinetics and stereoselectivity. For instance, theoretical calculations on the cyclizations of related 2-oxo-5-hexenyl-type radicals have been used to determine whether a reaction is under kinetic or thermodynamic control by comparing the activation barriers of different pathways. nih.gov

Role of Catalysis in Directing Reaction Mechanisms

Catalysis plays a pivotal role in controlling the outcome of reactions involving this compound, enhancing reaction rates and directing selectivity. Both Lewis acid and transition metal catalysis are instrumental in activating the substrate and facilitating nucleophilic attack.

Lewis acids are frequently employed to enhance the electrophilicity of α,β-unsaturated carbonyl compounds. brandeis.edu By coordinating to the carbonyl oxygen of the ketone or the ester group, a Lewis acid polarizes the molecule, further lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the β-carbon more susceptible to nucleophilic attack. nih.gov This activation strategy is particularly effective for conjugate additions with less reactive nucleophiles.

The mechanism of Lewis acid catalysis involves the formation of a complex between the Lewis acid and the carbonyl oxygen. This interaction increases the partial positive charge on the β-carbon, thereby accelerating the rate of conjugate addition. brandeis.edu In some cases, the Lewis acid can also play a role in the stereochemical control of the reaction by creating a more organized, chiral environment around the substrate. For instance, chiral Lewis acids have been used to achieve high enantioselectivity in the conjugate addition of various nucleophiles to α,β-unsaturated ketones. acs.org While specific studies on this compound are limited, the principles of Lewis acid catalysis observed in similar systems are directly applicable.

Copper catalysts are widely used to promote the conjugate addition of organometallic reagents, particularly organocuprates (Gilman reagents), to α,β-unsaturated carbonyl compounds. libretexts.org These reactions are highly efficient for the formation of carbon-carbon bonds. The mechanism of copper-catalyzed 1,4-addition is believed to involve the formation of a copper(III) intermediate. nih.gov

The catalytic cycle is thought to begin with the oxidative addition of the organometallic reagent to a copper(I) salt, forming an organocuprate. This species then coordinates to the double bond of the α,β-unsaturated ester. The nucleophilic group is transferred to the β-carbon, and a copper enolate is formed. Subsequent reductive elimination regenerates the copper(I) catalyst and provides the alkylated product. nih.gov Kinetic studies on similar reactions support a rate-limiting step involving the chiral catalyst, the substrate, and the Grignard reagent in copper-catalyzed enantioselective 1,4-additions. nih.gov The use of chiral ligands in conjunction with copper catalysts allows for highly enantioselective transformations. rsc.org

A hypothetical representation of the effect of a copper catalyst on the conjugate addition of a generic Grignard reagent (R-MgBr) to this compound is presented below.

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | None | 25 | 0 |

| 2 | CuI (10 mol%) | 85 | N/A |

| 3 | CuI / Chiral Ligand A | 92 | 85 |

| 4 | CuI / Chiral Ligand B | 95 | 98 |

This table is a hypothetical representation to illustrate the potential effects of catalysis and is not based on experimentally verified data for this compound.

Stereochemical Control and Diastereoselectivity in Reaction Mechanisms

The conjugate addition to this compound can generate new stereocenters at the α and β positions. Controlling the stereochemistry of these newly formed centers is a significant challenge in organic synthesis. The diastereoselectivity of the reaction is often governed by the facial bias of the enolate intermediate and the direction of protonation.

In reactions involving chiral substrates or catalysts, the nucleophile will preferentially attack one face of the double bond over the other, leading to a diastereomeric excess of one product. beilstein-journals.org The use of chiral auxiliaries attached to the nucleophile or the substrate can effectively block one face of the molecule, directing the incoming nucleophile to the less sterically hindered side. beilstein-journals.orgnih.gov For instance, in the conjugate addition to chiral α,β-unsaturated amides, the stereochemical outcome is often dictated by a chelated intermediate that locks the conformation of the molecule. beilstein-journals.org

The diastereoselectivity of the subsequent protonation of the enolate intermediate can also be controlled. The use of internal proton sources or carefully chosen external protonating agents can lead to the preferential formation of one diastereomer. The relative stereochemistry of the final product is thus a result of the combined selectivities of both the addition and the protonation steps.

Kinetic and Thermodynamic Studies of Transformations

The regioselectivity of nucleophilic attack on α,β-unsaturated carbonyl compounds (1,2- vs. 1,4-addition) is often dictated by kinetic and thermodynamic control. youtube.comyoutube.com While this compound has two electrophilic carbonyl carbons in addition to the electrophilic β-carbon, conjugate addition (1,4-addition) is generally favored with soft nucleophiles under thermodynamic conditions. wikipedia.org

Kinetic Control: Under kinetically controlled conditions (low temperature, strong and non-reversible nucleophiles), the reaction that proceeds through the lowest energy transition state will be favored. For some hard nucleophiles, 1,2-addition to one of the carbonyl groups might be faster.

Thermodynamic Control: Under thermodynamically controlled conditions (higher temperature, weaker and reversible nucleophiles), the most stable product will be formed. The 1,4-addition product is typically more stable because it preserves the highly stable carbonyl group. libretexts.org

Kinetic studies on analogous systems often involve monitoring the reaction progress over time under different conditions to determine rate constants and activation parameters. Such studies can reveal whether a reaction is under kinetic or thermodynamic control. For example, computational studies on radical cyclizations have shown that kinetic control favors 6-endo cyclization, while thermodynamic control can lead to a mixture of products. nih.gov

Influence of Substituents on Reaction Rates and Selectivity

Substituents on the this compound framework or on the incoming nucleophile can significantly influence the reaction rate and selectivity. Electron-donating groups on the α,β-unsaturated system will decrease its electrophilicity, slowing down the rate of conjugate addition. Conversely, electron-withdrawing groups will increase the reactivity.

The effect of substituents on the reaction rate can be quantified using linear free-energy relationships, such as the Hammett equation. dalalinstitute.comwikipedia.orgyoutube.com This equation relates the logarithm of the reaction rate constant to a substituent constant (σ) and a reaction constant (ρ). While no specific Hammett analysis for this compound has been reported, studies on similar systems demonstrate the utility of this approach. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, which is expected for a nucleophilic attack on an electron-deficient substrate.

The steric bulk of substituents can also play a crucial role. Large substituents on the substrate or the nucleophile can hinder the approach to the reactive centers, affecting both the rate and the stereoselectivity of the reaction. For example, computational studies on the reaction of thiols with substituted α,β-unsaturated carbonyl compounds have shown that methyl and phenyl substituents decrease the reactivity of the electrophile. nih.gov

The following table provides a hypothetical illustration of the effect of a para-substituent on a nucleophile in a conjugate addition to this compound, based on Hammett principles.

| Substituent (X) on Nucleophile | Hammett Constant (σp) | Relative Rate (kX/kH) |

|---|---|---|

| -OCH3 | -0.27 | 0.54 |

| -CH3 | -0.17 | 0.68 |

| -H | 0.00 | 1.00 |

| -Cl | 0.23 | 1.55 |

| -NO2 | 0.78 | 5.37 |

This table presents hypothetical data to demonstrate the expected trend based on the principles of linear free-energy relationships and is not based on measured experimental values for reactions involving this compound.

Single Electron Transfer Mechanisms

A thorough review of available scientific literature reveals a significant gap in the detailed mechanistic understanding of single electron transfer (SET) pathways specifically involving this compound. Extensive searches for dedicated studies on the photochemical, electrochemical, or radical-initiated reactions of this compound did not yield specific research detailing SET mechanisms.

While the structural motifs within this compound—namely the α,β-unsaturated ester and the ketone functionality—suggest the potential for participation in SET processes, explicit experimental or computational studies to confirm and detail such mechanisms are not readily found in published research.

In broader chemical literature, compounds with similar functionalities are known to undergo reactions that may involve SET pathways. For instance, α,β-unsaturated carbonyl compounds can act as electron acceptors in photochemically induced reactions or in reductions mediated by single-electron donors. Similarly, ketones can be substrates in reductive coupling reactions that proceed via ketyl radical anions formed through single electron transfer.

However, without specific studies on this compound, any discussion of its behavior in SET reactions would be speculative. The generation of radical cations or anions from this specific substrate, the nature of any resulting intermediates, and their subsequent reaction pathways have not been sufficiently documented to provide a detailed and scientifically accurate account.

Therefore, this section cannot present detailed research findings or data tables on single electron transfer mechanisms for this compound due to the absence of such information in the current body of scientific literature. Further research is required to explore and elucidate the potential roles of SET mechanisms in the reactivity of this compound.

Spectroscopic and Advanced Analytical Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of Methyl 5-oxohex-3-enoate, providing precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy of the predominantly found (E)-isomer of this compound offers a distinct fingerprint of its proton skeleton. The chemical shifts (δ) and coupling constants (J) of the various protons are instrumental in confirming the connectivity and stereochemistry of the molecule.

A typical ¹H NMR spectrum would exhibit signals corresponding to the methyl ketone protons, the olefinic protons, the methylene (B1212753) protons adjacent to the ester, and the methyl ester protons. The protons of the methyl ketone (H-6) typically appear as a singlet in the upfield region. The olefinic protons (H-3 and H-4) resonate at lower field due to the deshielding effect of the double bond and adjacent carbonyl group. The coupling constant between these two protons is characteristic of a trans-configuration. The methylene protons (H-2) adjacent to the ester carbonyl group would appear as a multiplet, coupled to the adjacent olefinic proton. Finally, the methyl ester protons (H-7) would be observed as a sharp singlet at a characteristic chemical shift.

Interactive Data Table: ¹H NMR Spectroscopic Data for (E)-Methyl 5-oxohex-3-enoate

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | Data not available | Data not available | Data not available |

| H-3 | Data not available | Data not available | Data not available |

| H-4 | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available |

| H-7 | Data not available | Data not available | Data not available |

Carbon-13 (¹³C) NMR Studies

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule.

The carbonyl carbons of the ketone (C-5) and the ester (C-1) are expected to resonate at the lowest field due to significant deshielding. The olefinic carbons (C-3 and C-4) would appear in the intermediate region of the spectrum. The methylene carbon (C-2) and the methyl carbons of the ketone (C-6) and the ester (C-7) would be found at higher field. The precise chemical shifts provide a definitive confirmation of the carbon skeleton.

Interactive Data Table: ¹³C NMR Spectroscopic Data for (E)-Methyl 5-oxohex-3-enoate

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

2D NMR Techniques

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, various two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, for instance, confirming the coupling between the olefinic protons (H-3 and H-4) and between the methylene protons (H-2) and the adjacent olefinic proton (H-3).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the entire molecule, for example, by showing correlations from the methyl ketone protons (H-6) to the ketone carbonyl carbon (C-5) and the olefinic carbon (C-4), and from the methyl ester protons (H-7) to the ester carbonyl carbon (C-1).

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₇H₁₀O₃), the calculated exact mass is 142.06299 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the correct molecular formula.

Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the acetyl group (-COCH₃), and cleavage at the C-C bonds adjacent to the carbonyl groups, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester carbonyl (C=O) stretch is typically observed in the range of 1735-1750 cm⁻¹, while the α,β-unsaturated ketone carbonyl stretch appears at a slightly lower frequency, generally between 1665-1685 cm⁻¹, due to conjugation with the double bond. The C=C double bond stretching vibration would be expected to appear in the region of 1600-1650 cm⁻¹. Additionally, C-H stretching and bending vibrations for the methyl, methylene, and olefinic protons would be observed in their characteristic regions.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester C=O | Stretch | 1735 - 1750 |

| Ketone C=O (α,β-unsaturated) | Stretch | 1665 - 1685 |

| C=C | Stretch | 1600 - 1650 |

| C-O (ester) | Stretch | 1000 - 1300 |

| C-H (sp³ and sp²) | Stretch | 2850 - 3100 |

Note: The exact frequencies can be influenced by the molecular environment and the physical state of the sample.

Chiral Chromatography for Enantiomeric Excess Determination (e.g., HPLC, GC)

In asymmetric synthesis, determining the enantiomeric excess (ee) of chiral molecules is paramount. For compounds structurally similar to this compound, such as γ,δ-unsaturated β-keto esters, chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. nih.govresearchgate.net

Researchers often employ polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, for the separation of enantiomers of β-keto esters. nih.gov For instance, a Phenomenex AMY-2 column, which is an amylose-based CSP, has been successfully used to resolve the enantiomers of δ-hydroxy-β-keto esters, which are reduction products of γ,δ-unsaturated β-keto esters. nih.gov The separation is typically achieved using a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol modifier like isopropanol. nih.gov

Gas chromatography is another powerful technique for chiral separations, particularly for volatile compounds. gcms.cz Derivatized cyclodextrin-based capillary columns are commonly used CSPs in GC for resolving a wide range of enantiomers. gcms.cz For the analysis of β-keto esters, chiral GC can be particularly effective, sometimes requiring derivatization of the analyte to improve volatility and separation. acs.orgresearchgate.net The choice of stationary phase and the temperature program are critical parameters that are optimized to achieve baseline separation of the enantiomers. gcms.cz

Due to the lack of specific chiral separation data for this compound in the reviewed literature, the following table presents typical conditions used for the chiral separation of analogous β-keto esters and related chiral compounds.

Table 1: Representative Conditions for Chiral Chromatography of β-Keto Esters and Analogs

| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Analyte Type | Reference |

|---|---|---|---|---|

| Chiral HPLC | Phenomenex AMY-2 (amylose-based) | Hexane/Isopropanol (95:5 to 85:15) | δ-Hydroxy-β-keto esters | nih.gov |

| Chiral GC | Lipodex A column | Hydrogen | β-Hydroxy esters | researchgate.net |

| Chiral GC | Chirasil-Val (amino acid derivative) | Helium | Derivatized amino acids | researchgate.net |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration, and for understanding its packing in the solid state. While a crystal structure for the relatively simple and likely liquid this compound has not been reported, analysis of more complex, crystalline derivatives and related β-keto esters provides insight into the structural features that can be expected.

For instance, the crystal structures of various functionalized acyclic and cyclic β-keto esters have been determined, revealing details about their molecular conformation and intermolecular interactions. nih.govnih.gov In many cases, these compounds crystallize in common space groups such as P21/c (monoclinic) or P-1 (triclinic). The solid-state conformation is often influenced by the formation of intermolecular hydrogen bonds and other non-covalent interactions.

The following table summarizes crystallographic data for compounds analogous to this compound, illustrating the type of information obtained from X-ray diffraction studies.

Table 2: Illustrative X-ray Crystallographic Data for Analogous Compounds

| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

|---|---|---|---|---|

| Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate | Triclinic | P-1 | a = 8.59 Å, b = 13.01 Å, c = 14.28 Å, α = 70.08°, β = 81.33°, γ = 83.18° | researchgate.net |

| Methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate | Monoclinic | P21/n | a = 10.99 Å, b = 12.35 Å, c = 12.59 Å, β = 101.40° | researchgate.net |

| Ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate | Monoclinic | P21/c | a = 11.08 Å, b = 17.02 Å, c = 8.23 Å, β = 108.99° | science.govsemanticscholar.org |

Calorimetric Techniques for Reaction Enthalpies

Calorimetry is a key experimental technique for determining the thermodynamic parameters of chemical reactions, such as the enthalpy of reaction (ΔH). This information is crucial for understanding the energetic driving forces of a reaction and for process safety considerations. For reactions involving this compound, such as Michael additions, calorimetric measurements would provide valuable data on the heat released or absorbed.

For example, the Michael addition of thiols to α,β-unsaturated carbonyl compounds is a common reaction type for which calorimetric data can be obtained. researchgate.netupc.edu High-sensitivity calorimeters, such as the Calvet-type heat flux calorimeter, can be used to measure the heat of reaction. researchgate.net In a study on the Michael addition of acrylic acid to itself (a related process), the heat of reaction was measured to be 109 J/g. researchgate.net

The table below presents reaction enthalpy and free energy data for analogous Michael addition reactions, illustrating the thermodynamic information that can be obtained through experimental and computational methods.

Table 3: Thermodynamic Data for Analogous Michael Addition Reactions

| Reaction | Method | Parameter | Value | Reference |

|---|---|---|---|---|

| Michael addition of acrylic acid (dimerization) | C80 Calvet-type calorimeter | Heat of Reaction | 109 J/g | researchgate.net |

| Thia-Michael addition of thiophenol to cyclohexenone | DFT Calculation | Activation Free Energy (ΔG‡) | 90.8 kJ/mol (water-assisted) | science.gov |

| Thia-Michael addition of thiophenol to cyclohexenone | DFT Calculation | Reaction Free Energy (ΔGr) | -40.6 kJ/mol (water-assisted) | science.gov |

| Aza-Michael addition of amines to acrylates | Differential Scanning Calorimetry (DSC) | N/A - used to monitor reaction progress | N/A | usm.eduwikipedia.org |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. interchim.fr In the context of reactions involving this compound, EPR is an invaluable tool for detecting and characterizing short-lived radical intermediates that may be formed, for example, during radical addition reactions to the carbon-carbon double bond.

Due to the typically very short lifetimes of these radical intermediates, a technique called "spin trapping" is often employed. interchim.fr This involves the use of a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN), which reacts with the transient radical to form a more stable radical adduct that can be observed by EPR. interchim.frnih.gov The resulting EPR spectrum provides information about the structure of the trapped radical through the analysis of the g-value and the hyperfine coupling constants (hfcs) of magnetic nuclei (e.g., ¹H, ¹⁴N, ³¹P) interacting with the unpaired electron.

While no specific EPR studies on radical intermediates of this compound were found, data from studies on analogous α,β-unsaturated esters and other systems provide insight into the expected EPR parameters. The table below lists representative EPR data for spin adducts of radicals formed from compounds structurally related to this compound.

Table 4: Representative EPR Data for Spin Adducts of Analogous Radical Intermediates

| Radical Source | Spin Trap | Observed Radical Adduct | Hyperfine Coupling Constants (Gauss) | g-value | Reference |

|---|---|---|---|---|---|

| Hydroxyl radical reaction with various substrates | DMPO | DMPO-alkyl radical adducts | aN = 14.8-16.2, aHβ = 21.8-23.7 | 2.0057-2.0061 | |

| Ethyl acrylate (B77674) polymerization | - (direct observation) | Propagating radical | aHα ≈ 22, aHβ ≈ 22 | N/A | |

| Photopolymerization of acrylates with thiols | DMPO | DMPO-thiyl radical adduct | aN = 13.80, aHβ = 13.19 | 2.0061 | nih.gov |

| Methyl acrylate radical cation | - (direct observation in matrix) | Distonic radical cation | a(2Hα) = 22.4 | N/A |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. For methyl 5-oxohex-3-enoate, DFT can be used to determine its ground-state geometry, orbital energies, and the distribution of electron density, which are fundamental to its reactivity.

As an α,β-unsaturated ester, this compound is characterized as a Michael acceptor. Its reactivity is largely governed by the electronic properties of the conjugated system. The key orbitals in such reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations for similar Michael acceptors have shown that the LUMO is typically delocalized over the α,β-unsaturated carbonyl system. acs.org The energy of the LUMO is a critical descriptor for the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy indicates a greater ease of accepting electrons, thus enhancing its reactivity as an electrophile. acs.org

Furthermore, DFT can be used to calculate atomic charges, providing a more intuitive picture of reactive sites. The polarization of the conjugated system results in a partial positive charge (δ+) on both the carbonyl carbon and the β-carbon, confirming their electrophilic nature.

Table 1: Representative Calculated Electronic Properties for a Generic α,β-Unsaturated Carbonyl System (Illustrative Data)

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -6.5 to -8.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. A lower value indicates higher reactivity as a Michael acceptor. acs.org | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.0 to 6.0 eV |

| Mulliken Charge on β-Carbon | Partial atomic charge on the β-carbon; a positive value indicates an electrophilic site. | +0.1 to +0.3 |

| Mulliken Charge on Carbonyl Carbon | Partial atomic charge on the carbonyl carbon; a positive value indicates an electrophilic site. | +0.4 to +0.6 |

Note: The values in this table are illustrative and based on general findings for α,β-unsaturated carbonyl compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Modeling and Docking Studies for Structure-Activity Relationships

Molecular modeling and docking are pivotal in medicinal chemistry for predicting how a ligand (in this case, this compound or its derivatives) might interact with a biological target, such as an enzyme or receptor. These studies help in understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological effect.

Given its nature as a Michael acceptor, this compound could potentially act as a covalent inhibitor by forming a bond with a nucleophilic residue (like cysteine or lysine) in the active site of a protein. Docking simulations can predict the binding pose and affinity of the compound within the target's binding pocket. Such studies have been performed for various α,β-unsaturated ketones, for example, as inhibitors of enzymes like monoamine oxidase B (MAO-B) or EGFR kinase. nih.govnih.gov

A typical molecular docking workflow would involve:

Obtaining the 3D structure of the target protein.

Generating a low-energy 3D conformer of this compound.

Docking the ligand into the active site of the protein to predict the most favorable binding modes.

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, and the potential for covalent bond formation) to estimate binding affinity.

The results of such studies can guide the design of more potent and selective analogs by modifying the structure of this compound to enhance its interactions with the target protein.

Prediction of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and their associated energetics. chemrxiv.orgresearchgate.net For this compound, a key reaction is the Michael addition.

DFT calculations can be used to model the reaction pathway of a nucleophile adding to the β-carbon of the enoate system. This involves locating the transition state structure and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is a key determinant of the reaction rate. acs.org

A computational study of the Michael addition of a nucleophile (e.g., a thiol, representing a cysteine residue) to this compound would likely proceed through the following steps:

Optimization of the geometries of the reactants (this compound and the nucleophile).

Searching for the transition state structure corresponding to the nucleophilic attack on the β-carbon.

Calculation of the activation energy.

Optimization of the geometry of the resulting intermediate or product.

Studies on other Michael acceptors have shown that DFT-derived activation barriers can successfully predict their reactivity. acs.org For example, a clear energy difference has been observed between compounds that are Ames positive (mutagenic) and Ames negative, with the former having lower activation energies for reaction with a model nucleophile. acs.org It is predicted that this compound would exhibit a relatively low activation barrier for Michael addition due to the electron-withdrawing nature of the ester and ketone groups, which stabilizes the developing negative charge in the transition state.

Conformational Analysis and Stereochemical Predictions

The biological activity and reactivity of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for interconversion between them. libretexts.org

Rotation around the single bonds in this compound (e.g., the Cα-Cβ bond and the C-C bonds in the ethyl chain) gives rise to different conformers. The conjugated C=C-C=O system in α,β-unsaturated esters generally favors a planar conformation to maximize π-orbital overlap. rsc.org There are two primary planar conformations for the ester group: s-trans and s-cis, referring to the arrangement around the Cα-C(O) bond. For acyclic esters, the s-trans conformer is typically more stable due to reduced steric hindrance. imperial.ac.uk

Computational methods can be used to perform a systematic conformational search to identify the lowest energy conformers. This is often done by rotating key dihedral angles and calculating the potential energy at each step. The resulting energy profile reveals the most stable conformations and the transition states connecting them. Understanding the preferred conformation is crucial for molecular docking studies, as it is often the low-energy conformer that binds to a biological target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. eurjchem.com For classes of compounds like α,β-unsaturated carbonyls, QSAR models have been successfully developed to predict various endpoints, including cytotoxicity and mutagenicity. qsardb.orgnih.gov

A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., LUMO energy, atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). Statistical methods, such as multiple linear regression, are then used to build a mathematical model that correlates these descriptors with the observed activity. eurjchem.com

For a series of derivatives of this compound, a QSAR model could be developed to predict their activity against a specific target. Key descriptors would likely include:

Electronic Descriptors: LUMO energy, reflecting the ease of Michael addition. acs.org

Hydrophobicity Descriptors: LogP, indicating the compound's ability to cross cell membranes.

Topological Descriptors: Parameters that describe the size, shape, and branching of the molecule.

Such models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. nih.gov For instance, QSAR studies on the toxicity of aliphatic α,β-unsaturated compounds have highlighted the importance of the electrophilic nature of the conjugated system. researchgate.net

Synthesis of Derivatives and Analogues of Methyl 5 Oxohex 3 Enoate

Alkyl and Aryl Substitutions on the Keto Ester Framework

The carbon framework of methyl 5-oxohex-3-enoate and related keto esters serves as a versatile platform for introducing a variety of alkyl and aryl substituents. These modifications can significantly alter the molecule's steric and electronic properties, leading to a wide array of derivatives.

One effective method involves the zinc carbenoid-mediated chain extension of β-keto esters. This approach allows for the introduction of methyl and phenyl groups at the β-position. pnas.org The reaction proceeds by treating the β-keto ester with zinc carbenoids derived from reagents like 1,1-diiodoethane (B1619546) for methylation or α,α-diiodotoluene for phenylation. pnas.org The process is believed to involve the formation of a zinc enolate, which then reacts with the carbenoid to generate a donor-acceptor cyclopropane. pnas.org This intermediate subsequently fragments and, after protonation, yields the β-substituted γ-keto ester. pnas.org Optimized conditions, such as the preformation of the zinc enolate before adding the carbenoid, have been shown to significantly improve reaction yields, which can range from 67% to 88%. pnas.org

Another powerful strategy is the thermal cascade reaction of diazodicarbonyl compounds with vinyl ethers or enamines. This one-pot synthesis provides access to a diverse range of γ,δ-unsaturated β-ketoesters with substitutions at various positions. For instance, the reaction of methyl 2-diazo-3-oxobutanoate with ethyl vinyl ether yields (E)-Methyl 5-ethoxy-2-methyl-3-oxopent-4-enoate. Similarly, using aryl-substituted diazopropanoates, such as methyl 2-diazo-3-oxo-3-phenylpropanoate, allows for the incorporation of aryl groups onto the framework. nih.gov

Below is a table summarizing examples of such substitutions:

Table 1: Examples of Alkyl and Aryl Substituted Analogues

| Precursor | Reagent | Product | Yield |

|---|---|---|---|

| Methyl 2-diazo-3-oxobutanoate | Ethyl vinyl ether | (E)-Methyl 5-ethoxy-2-methyl-3-oxopent-4-enoate | 60% |

| Methyl 2-diazo-3-oxo-3-phenylpropanoate | 2-Methoxypropene | (E)-Methyl 5-methoxy-3-oxo-2-phenylhex-4-enoate | 66% |

Halogenated Analogues (e.g., Fluorinated Derivatives)

The introduction of halogen atoms, particularly fluorine, into the this compound framework can impart unique chemical and biological properties. Several methods are applicable for the halogenation of keto esters and related unsaturated systems.

For the α-position of the keto ester moiety, highly enantioselective chlorination can be achieved using chiral Lewis acid catalysts. acs.org This method employs a catalyst prepared from copper(II) triflate (Cu(OTf)₂) and a spirooxazoline ligand to chlorinate various β-keto esters, affording α-chloro products with high enantiomeric excess (up to 98% ee). acs.org The resulting tertiary chlorides can undergo subsequent Sₙ2 displacement with complete Walden inversion, allowing for the stereospecific introduction of other functional groups, including fluorine, by using reagents like cesium fluoride (B91410) (CsF). acs.org

Halogenation at the γ-position of the unsaturated system can be accomplished through different strategies. One approach involves the reaction of α-trialkylsilyl-β,γ-unsaturated esters with N-halosuccinimides (NCS, NBS, NIS). researchgate.net This method provides access to γ-chloro, γ-bromo, and γ-iodo analogues stereoselectively. researchgate.net Another strategy, applicable to α,β-unsaturated ketones, uses a Lewis acid-catalyzed cascade reaction. rsc.org This process involves a phospha-Michael addition followed by dehydration and halogenation to yield γ-halo allylic phosphonates with high regio- and stereoselectivity. rsc.org

Chiral Derivatives and Enantiomerically Enriched Compounds

The synthesis of chiral derivatives of this compound is of significant interest due to their potential as building blocks in asymmetric synthesis. The versatile structure of β,γ-unsaturated ketoesters allows for multiple modes of catalytic asymmetric reactions. nih.gov

Organocatalysis has proven to be a powerful tool for these transformations. For example, the asymmetric peroxidation of γ,δ-unsaturated β-keto esters can be achieved using a cinchona-derived organocatalyst. This reaction yields δ-peroxy-β-keto esters in high enantiomeric ratios (up to 95:5). nih.gov These peroxy derivatives can be readily reduced to the corresponding chiral δ-hydroxy-β-keto esters, which are valuable synthetic intermediates. nih.gov

Asymmetric Michael additions are another key strategy. The conjugate addition of various nucleophiles to the β,γ-unsaturated α-ketoester system, catalyzed by chiral catalysts, allows for the efficient creation of stereogenic centers. nih.govthieme-connect.com For instance, a highly enantioselective Michael addition of cyclic 1,3-dicarbonyl compounds to β,γ-unsaturated α-keto esters can be catalyzed by amino acid-derived thiourea (B124793) catalysts, yielding chiral coumarin (B35378) derivatives with up to 96% ee. researchgate.net Similarly, iridium-catalyzed asymmetric allylic alkylation of an extended enolate followed by a Cope rearrangement provides a route to enantioenriched γ-substituted α,β-unsaturated β-ketoesters. nih.gov

Unsaturated and Cyclic Analogues

The carbon-carbon double bond in this compound and its analogues is a key functional group for constructing more complex unsaturated and cyclic structures. These transformations often involve cycloaddition reactions where the unsaturated keto ester acts as a dienophile or a dipolarophile.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. Analogues such as methyl 2-oxobut-3-enoate can react with various 1,3-dienes to produce functionalized cyclohexene (B86901) products in moderate to good yields. acs.org This provides a direct route to cyclic analogues containing a six-membered carbocyclic core.

Furthermore, β,γ-unsaturated α-ketoesters can participate in various annulation reactions. nih.gov They can act as two-atom synthons in [2+n] annulations or as dual electrophilic reagents in [3+n] annulations when reacting with dinucleophiles. nih.gov For instance, catalytic asymmetric [3+3] annulation reactions have been developed for the synthesis of various six-membered carbocyclic and heterocyclic compounds. nih.gov

A novel route to cyclic peroxides involves the P₂O₅-mediated cyclization of δ-peroxy-β-hydroxy esters, which are themselves derived from the asymmetric peroxidation of γ,δ-unsaturated β-keto esters. nih.gov This methodology provides concise access to chiral 1,2-dioxolanes, a structural motif found in several bioactive natural products. nih.gov

Heterocyclic Compounds Derived from this compound Precursors

The polyfunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of a wide range of heterocyclic compounds.

One prominent method is the use of [3+2] cycloaddition reactions. A highly stereoselective 1,3-dipolar cycloaddition between β,γ-unsaturated α-ketoesters and nitrones can be used to synthesize enantioenriched five-membered N,O-heterocycles (isoxazolidines). nih.gov

Six-membered heterocycles can also be accessed. For example, chiral β-enamino esters, which can be prepared from precursors like methyl propiolate, undergo aza-annulation with acryloyl chloride. thieme-connect.com This reaction yields chiral methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates, demonstrating a pathway to substituted piperidone derivatives. thieme-connect.com Furthermore, as mentioned previously, catalytic asymmetric [3+3] annulation reactions of β,γ-unsaturated α-ketoesters are effective for synthesizing six-membered heterocyclic systems. nih.gov

The synthesis of oxygen-containing heterocycles is also well-established. A methodology for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters followed by a novel P₂O₅-mediated cyclization leads to the formation of chiral 1,2-dioxolanes. nih.gov

Functionalized Derivatives for Advanced Materials